3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid
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Overview
Description
3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid is an organic compound characterized by the presence of a bromophenyl group attached to a methylidene moiety, which is further connected to a 2-oxopentanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid typically involves the reaction of 4-bromobenzaldehyde with a suitable ketone under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-bromobenzaldehyde reacts with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid
- N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid is unique due to its specific structural features, such as the presence of a bromophenyl group and a 2-oxopentanoic acid moiety
Properties
CAS No. |
920972-77-6 |
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Molecular Formula |
C12H11BrO3 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylidene]-2-oxopentanoic acid |
InChI |
InChI=1S/C12H11BrO3/c1-2-9(11(14)12(15)16)7-8-3-5-10(13)6-4-8/h3-7H,2H2,1H3,(H,15,16) |
InChI Key |
QUYSDLGMILNLSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O |
Origin of Product |
United States |
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